molecular formula C12H15NO B12313328 (1-Benzofuran-2-ylmethyl)(propyl)amine

(1-Benzofuran-2-ylmethyl)(propyl)amine

Cat. No.: B12313328
M. Wt: 189.25 g/mol
InChI Key: LKVZANJAUJOWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzofuran-2-ylmethyl)(propyl)amine is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring attached to a propylamine group, making it a unique and interesting compound for scientific research.

Preparation Methods

The synthesis of (1-Benzofuran-2-ylmethyl)(propyl)amine can be achieved through several synthetic routes. One common method involves the reaction of benzofuran-2-carbaldehyde with propylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

(1-Benzofuran-2-ylmethyl)(propyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: Reduction of the compound can lead to the formation of benzofuran-2-ylmethylamine.

    Substitution: Substitution reactions can introduce different functional groups onto the benzofuran ring, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

(1-Benzofuran-2-ylmethyl)(propyl)amine has several scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives. In biology and medicine, the compound is studied for its potential therapeutic effects, including anti-tumor, antibacterial, and antiviral activities. Researchers are also exploring its use as a lead compound for the development of new drugs targeting specific diseases.

In the industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)(propyl)amine involves its interaction with specific molecular targets and pathways in the body. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth, leading to anti-tumor effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

(1-Benzofuran-2-ylmethyl)(propyl)amine can be compared with other benzofuran derivatives such as benzofuran-2-carboxylic acid, benzofuran-2-ylmethylamine, and benzofuran-2-ylmethanol. These compounds share a similar benzofuran core structure but differ in their functional groups, leading to different biological activities and applications.

    Benzofuran-2-carboxylic acid: Known for its anti-inflammatory and analgesic properties.

    Benzofuran-2-ylmethylamine: Studied for its potential use as an antidepressant.

    Benzofuran-2-ylmethanol: Investigated for its antimicrobial and antioxidant activities.

The uniqueness of this compound lies in its specific combination of the benzofuran ring and propylamine group, which imparts distinct biological activities and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(1-benzofuran-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C12H15NO/c1-2-7-13-9-11-8-10-5-3-4-6-12(10)14-11/h3-6,8,13H,2,7,9H2,1H3

InChI Key

LKVZANJAUJOWGI-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.